molecular formula C18H18HgO4 B14707405 Bis[4-(ethoxycarbonyl)phenyl]mercury CAS No. 15245-47-3

Bis[4-(ethoxycarbonyl)phenyl]mercury

Cat. No.: B14707405
CAS No.: 15245-47-3
M. Wt: 498.9 g/mol
InChI Key: RGSIJHRHNZGWFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis[4-(ethoxycarbonyl)phenyl]mercury is an organomercury compound characterized by two para-substituted ethoxycarbonyl (-COOEt) groups attached to a central mercury atom. This compound belongs to the diarylmercury family, where mercury is bonded to two aromatic rings.

Properties

CAS No.

15245-47-3

Molecular Formula

C18H18HgO4

Molecular Weight

498.9 g/mol

IUPAC Name

bis(4-ethoxycarbonylphenyl)mercury

InChI

InChI=1S/2C9H9O2.Hg/c2*1-2-11-9(10)8-6-4-3-5-7-8;/h2*4-7H,2H2,1H3;

InChI Key

RGSIJHRHNZGWFI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)[Hg]C2=CC=C(C=C2)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis[4-(ethoxycarbonyl)phenyl]mercury typically involves the reaction of mercury(II) acetate with 4-(ethoxycarbonyl)phenylboronic acid under Suzuki–Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle mercury compounds.

Chemical Reactions Analysis

Types of Reactions: Bis[4-(ethoxycarbonyl)phenyl]mercury can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form mercury(II) oxide and other oxidation products.

    Reduction: Reduction reactions can convert it back to elemental mercury or other lower oxidation state mercury compounds.

    Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed:

    Oxidation: Mercury(II) oxide and carbonyl-containing byproducts.

    Reduction: Elemental mercury and ethylbenzoate derivatives.

    Substitution: Various substituted phenylmercury compounds.

Scientific Research Applications

Bis[4-(ethoxycarbonyl)phenyl]mercury has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organomercury compounds.

    Biology: The compound’s interactions with biological molecules are studied to understand mercury’s effects on biological systems.

    Medicine: Research is conducted on its potential use in developing mercury-based pharmaceuticals.

    Industry: It is explored for its potential use in catalysis and material science.

Mechanism of Action

The mechanism by which Bis[4-(ethoxycarbonyl)phenyl]mercury exerts its effects involves the interaction of the mercury center with various molecular targets. Mercury can form strong bonds with sulfur-containing groups in proteins, leading to inhibition of enzyme activity and disruption of cellular functions. The ethoxycarbonyl groups may also play a role in modulating the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Key Diarymercury Derivatives:

Compound Name Substituents Molecular Formula CAS Number Synthesis Method
Bis[4-(ethoxycarbonyl)phenyl]mercury -COOEt (para) C₁₈H₁₆HgO₄ Not explicitly provided Likely via mercuration of ethyl 4-iodobenzoate or aryl diazonium salt reactions
Chloro-(4-ethoxycarbonylphenyl)mercury -COOEt (para), -Cl C₉H₈ClHgO₂ 1802-43-3 Reaction of phenylmercury chloride with ethyl 4-aminobenzoate derivatives
Bis(4-methylphenyl)mercury -CH₃ (para) C₁₄H₁₄Hg 537-64-4 Grignard reagent reaction with HgCl₂
Bis(4-carboxyphenyl)mercury -COOH (para) C₁₄H₁₀HgO₄ Not explicitly provided Oxidation of p-tolylmercury chloride with KMnO₄
Diphenylmercury -H (parent compound) C₁₂H₁₀Hg 587-85-9 Direct mercuration of benzene

Key Observations:

  • Synthesis: this compound may be synthesized analogously to (2-Amino-5-(ethoxycarbonyl)phenyl)mercury(II) chloride (Compound 1 in ), where ethyl 4-aminobenzoate reacts with mercuric acetate and LiCl. However, the absence of an amino group simplifies purification steps .

Physicochemical Properties

Property This compound Bis(4-methylphenyl)mercury Chloro-(4-ethoxycarbonylphenyl)mercury
Molecular Weight (g/mol) ~476.83 (calculated) 354.80 369.12
Melting Point Not reported ~125–127 °C Not reported
Solubility Likely soluble in DMSO, acetone Insoluble in water Soluble in dioxane
Stability Air-stable as a solid Air-stable Sensitive to moisture

Notes:

  • The ethoxycarbonyl group enhances solubility in polar aprotic solvents compared to non-functionalized diarylmercury compounds like diphenylmercury.
  • Chloro-(4-ethoxycarbonylphenyl)mercury exhibits higher reactivity due to the presence of a labile chloride ligand .

Antibacterial Activity ():

Compound Class Activity Against S. aureus Activity Against E. coli
(2-Amino-5-(ethoxycarbonyl)phenyl)mercury(II) chloride Moderate inhibition (12 mm zone) Weak inhibition (8 mm zone)
Bis(4-carboxyphenyl)mercury No activity No activity
This compound (inferred) Likely moderate Likely weak

Insights:

  • The amino and ethoxycarbonyl groups in Compound 1 enhance antibacterial activity compared to non-functionalized derivatives, likely due to improved membrane permeability .
  • Carboxylic acid derivatives (e.g., bis(4-carboxyphenyl)mercury) show reduced activity, possibly due to ionization in aqueous media .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.